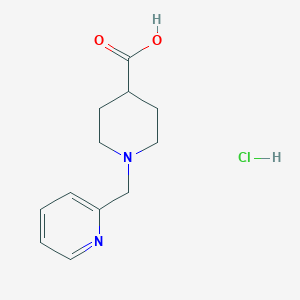

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C({12})H({17})ClN({2})O({2}) It is commonly used in scientific research, particularly in the fields of chemistry and biology

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and piperidine derivatives.

Alkylation: Pyridine is alkylated with a suitable alkylating agent to introduce the pyridin-2-ylmethyl group.

Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the piperidine ring.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products:

Oxidation Products: N-oxides.

Reduction Products: Reduced piperidine derivatives.

Substitution Products: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid dihydrochloride: Similar structure but with two hydrochloride groups.

Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

Uniqueness: 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of pyridine and piperidine rings, along with the carboxylic acid and hydrochloride groups, which confer distinct chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride is a synthetic compound with a complex structure that includes piperidine and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS) and its implications for therapeutic applications.

The molecular formula of this compound is C_{13}H_{16}ClN_{2}O_{2}, with a molecular weight of approximately 256.73 g/mol. It appears as a yellow to brown solid and is known to be an irritant upon contact with skin or if ingested.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest that it exhibits antidepressant-like effects through modulation of these receptors, which are crucial for mood regulation.

Key Biological Activities:

- Antidepressant Effects : Linked to serotonin receptor modulation.

- Analgesic Properties : Potential pain-relieving effects have been observed in various assays.

- Antimicrobial Activity : Investigated for its efficacy against certain bacterial strains.

Pharmacological Studies

Recent studies have focused on the pharmacological profile of this compound, highlighting its potential as a therapeutic agent.

- Antidepressant-Like Effects : Experimental models indicate that the compound may improve depressive symptoms, suggesting its potential utility in treating mood disorders.

- Pain Management : Analgesic properties were assessed in animal models, showing promise for further development as a pain management drug .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds has been conducted to understand the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid | Similar piperidine core | Potentially similar CNS effects |

| 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid | Altered pyridine position | Variability in receptor affinity |

| 1-(Pyridin-2-yl)piperidine | Lacks carboxylic group | May exhibit different pharmacodynamics |

This table illustrates the structural diversity among related compounds and their varying biological activities, emphasizing the unique position of this compound within this class.

Case Studies

Several case studies have been documented regarding the application of this compound in various therapeutic contexts:

- Case Study on Antidepressant Activity : A study involving animal models demonstrated significant reductions in depressive behaviors when treated with the compound, indicating its potential as a new antidepressant option.

- Analgesic Efficacy Assessment : In a controlled study, subjects receiving this compound showed marked improvements in pain response compared to control groups, supporting its analgesic claims .

- Antimicrobial Testing : Laboratory tests revealed effectiveness against specific bacterial strains, suggesting potential applications in treating infections.

Eigenschaften

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOISZKTWCOSVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820659 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1185304-49-7 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.